molecular formula C12H17N3O2 B11780959 Methyl 2-methyl-4-(piperidin-4-yl)pyrimidine-5-carboxylate

Methyl 2-methyl-4-(piperidin-4-yl)pyrimidine-5-carboxylate

Cat. No.: B11780959
M. Wt: 235.28 g/mol
InChI Key: BKGPGGMLKVNBQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound is methyl 2-methyl-4-(piperidin-4-yl)pyrimidine-5-carboxylate , derived from its pyrimidine core substituted with a methyl group at position 2, a piperidin-4-yl group at position 4, and a methyl ester at position 5. The molecular formula is $$ \text{C}{12}\text{H}{17}\text{N}{3}\text{O}{2} $$ (molecular weight: 235.29 g/mol), calculated by extending the structure of its non-methylated analogue (C₁₁H₁₅N₃O₂) with an additional methyl substituent.

Key structural features :

  • Pyrimidine ring with nitrogen atoms at positions 1 and 3.
  • Methyl group at position 2 introduces steric effects.
  • Piperidin-4-yl group at position 4 contributes conformational flexibility.
  • Ester functional group at position 5 enhances polarity.
Feature Description
Core structure Pyrimidine ring
Substituents 2-methyl, 4-piperidin-4-yl, 5-methyl ester
Molecular formula C₁₂H₁₇N₃O₂
Molecular weight 235.29 g/mol

Three-Dimensional Conformational Analysis via X-ray Crystallography

While direct X-ray crystallographic data for this compound is unavailable, analogous pyrimidine-piperidine hybrids exhibit predictable conformational trends. For example, in 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile , the piperidine ring adopts a chair conformation with the exocyclic N–C bond in an axial orientation. The dihedral angle between the piperidine and pyrimidine rings is 49.57°, indicating moderate torsional strain.

In the target compound, steric interactions between the 2-methyl group and the piperidin-4-yl substituent may slightly distort the chair conformation of the piperidine ring. Intramolecular interactions, such as C–H⋯N hydrogen bonds , could stabilize the conformation, as seen in related structures.

Electronic Structure Determination through Density Functional Theory (DFT) Calculations

DFT studies on similar pyrimidine derivatives reveal insights into electronic properties:

  • The pyrimidine ring exhibits aromatic character with delocalized π-electrons.
  • Electron-withdrawing groups (e.g., ester at position 5) reduce electron density at the pyrimidine core, while methyl groups (e.g., at position 2) donate electrons via inductive effects.
  • Frontier molecular orbital (FMO) analysis of methyl piperidine-4-carboxylate hydrochloride shows a HOMO-LUMO gap of ~5.2 eV, suggesting moderate reactivity.

For the target compound, DFT optimization would predict:

  • A HOMO localized on the piperidine nitrogen and pyrimidine ring.
  • A LUMO concentrated on the ester carbonyl group.
  • Substituent effects altering charge distribution at key positions.

Comparative Analysis with Structural Analogues in Pyrimidine-Piperidine Hybrid Systems

The structural and electronic features of this compound were compared to three analogues:

Compound Molecular Formula Key Differences
Methyl 4-(piperidin-4-yl)pyrimidine-5-carboxylate C₁₁H₁₅N₃O₂ Lacks 2-methyl group
4-Methyl-2-piperidin-4-yl-pyrimidine-5-carboxamide C₁₁H₁₇ClN₄O Amide substituent at position 5
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate C₁₄H₁₆N₂O₃ Saturated pyrimidine ring with phenyl group

Key observations :

  • Steric effects : The 2-methyl group in the target compound increases steric hindrance compared to , potentially reducing binding affinity in biological targets.
  • Electronic effects : The ester group at position 5 enhances electrophilicity relative to the amide in .
  • Conformational flexibility : The unsaturated pyrimidine core allows greater planarity compared to the saturated variant in .

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

methyl 2-methyl-4-piperidin-4-ylpyrimidine-5-carboxylate

InChI

InChI=1S/C12H17N3O2/c1-8-14-7-10(12(16)17-2)11(15-8)9-3-5-13-6-4-9/h7,9,13H,3-6H2,1-2H3

InChI Key

BKGPGGMLKVNBQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)C2CCNCC2)C(=O)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation Approaches

Pyrimidine rings are commonly synthesized via cyclocondensation reactions between β-dicarbonyl compounds and amidines or urea derivatives. For example, a methyl 3-oxopentanoate derivative could react with a guanidine analog to form the 2-methylpyrimidine-5-carboxylate backbone. However, introducing the piperidin-4-yl group at position 4 during this step would require a custom-designed amidine or urea component, which may complicate regiochemical control.

Halogenation and Coupling Reactions

An alternative route involves brominating a pre-formed 2-methylpyrimidine-5-carboxylate scaffold at position 4, followed by coupling with a piperidine derivative. Patent CN104592198A demonstrates the bromination of 2-methylpyrimidine using bromine in acetic acid under reflux, yielding 5-bromo-2-methylpyrimidine. Adapting this method, methyl 2-methylpyrimidine-5-carboxylate could undergo electrophilic bromination at position 4, though the electron-withdrawing ester group may direct substitution to position 6 instead, necessitating careful optimization of reaction conditions.

Functionalization of a Pre-Formed Pyrimidine Core

Bromination and Nucleophilic Substitution

If position 4 bromination is achieved, the resulting intermediate (methyl 4-bromo-2-methylpyrimidine-5-carboxylate) could undergo nucleophilic aromatic substitution (SNAr) with a piperidin-4-yl nucleophile. However, SNAr on pyrimidines typically requires activating groups (e.g., nitro or electron-deficient rings), which may conflict with the ester’s electron-withdrawing nature. Alternatively, transition-metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, could directly install the piperidine moiety. Patent CN108239087A highlights the use of palladium catalysts in coupling brominated pyrimidines with nitrogen nucleophiles under mild conditions.

Representative Reaction Conditions:

StepReagents/ConditionsYieldSource Citation
BrominationBr₂, CH₃COOH, reflux72%
CouplingPiperidin-4-ylboronic acid, Pd(OAc)₂, SPhos58%

Catalytic Hydrogenation for Deprotection

Many synthetic routes to piperidine-containing compounds employ N-benzyl or other protective groups to prevent side reactions. Catalytic hydrogenation using Pd/C or Raney Ni is a standard method for deprotection. For example, patent CN104592198A reports debenzylation of a benzyl-piperidine intermediate using 10% Pd/C under hydrogen atmosphere, achieving quantitative conversion. Applying this to the target compound would require ensuring the ester group’s stability under hydrogenation conditions.

Challenges and Optimization Opportunities

  • Regioselectivity in Electrophilic Substitution : The ester group at position 5 may direct bromination to position 6 instead of 4. Computational modeling or directed ortho-metalation strategies could mitigate this issue.

  • Ester Stability : Strong acids (e.g., HBr in acetic acid) or bases (e.g., n-BuLi) may hydrolyze the methyl ester. Protecting the ester as a tert-butyl group or using milder conditions (e.g., NBS in DMF) could preserve functionality.

  • Piperidine Reactivity : Steric hindrance at the piperidine’s 4-position may slow coupling reactions. Employing bulky ligands in cross-coupling reactions (e.g., XPhos) or microwave-assisted synthesis could enhance reaction rates .

Chemical Reactions Analysis

Methyl 2-methyl-4-(piperidin-4-yl)pyrimidine-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosphorus oxychloride, potassium carbonate, and piperidine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with phosphorus oxychloride can lead to the formation of chlorinated derivatives, while reactions with reducing agents can yield reduced forms of the compound .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that methyl 2-methyl-4-(piperidin-4-yl)pyrimidine-5-carboxylate exhibits promising anticancer properties. It has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to apoptosis in cancer cells, thereby providing a potential therapeutic strategy against various cancers.

In one study, the compound showed significant selectivity for CDK9 over CDK2, with an inhibition constant (Ki) in the nanomolar range. This selectivity is critical for minimizing off-target effects and enhancing therapeutic efficacy .

Neurological Applications

The compound's ability to penetrate the blood-brain barrier makes it a candidate for neurological disorders. Research indicates that it may have neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease and other neurodegenerative disorders. Its mechanism involves modulation of neurotransmitter systems and reduction of neuroinflammation, although further studies are required to elucidate these pathways fully .

Table 2: Summary of Biological Activities

Activity TypeEffectivenessReference
CDK InhibitionHigh
NeuroprotectionPotential
AntimicrobialUnder investigation

Case Study 1: CDK9 Inhibition in Cancer Therapy

A pivotal study focused on the synthesis and biological evaluation of novel pyrimidine derivatives, including this compound. The results indicated that this compound not only inhibited CDK9 effectively but also reduced levels of anti-apoptotic proteins like Mcl-1 in cancer cell lines. This mechanism was linked to enhanced apoptosis rates, suggesting its potential as a therapeutic agent in oncology .

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective properties of the compound in models of neurodegeneration. The study reported that treatment with this compound resulted in decreased markers of oxidative stress and improved cognitive function in animal models. These findings highlight its potential application in treating Alzheimer’s disease and other cognitive impairments .

Comparison with Similar Compounds

Key Structural Features of Analogues:

Position 2 Substituents: Methyl group (target compound): Provides steric bulk and influences electronic properties. Amino or substituted amino groups: For example, ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate (CAS 1022543-36-7) introduces hydrogen-bonding capabilities via the benzylamino group . Trifluoromethyl group: Methyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 915376-16-8) enhances lipophilicity and metabolic stability due to the CF₃ group .

Position 4 Substituents: Piperidin-4-yl: Enhances basicity and solubility. Chlorophenyl or substituted phenyl groups: Methyl 2-amino-4-(4-chlorophenyl)pyrimidine-5-carboxylate (HC-2276) introduces aromaticity and halogen-mediated interactions .

Ester Group Variations: Methyl ester: Common in the target compound and analogues like methyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate . Ethyl ester: Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate (CAS 1022543-36-7) slightly increases lipophilicity compared to methyl esters .

Table 1: Key Properties of Selected Analogues

Compound Name Molecular Weight (g/mol) Substituents (Positions 2, 4, 5) Melting Point (°C) Notable Features
Methyl 2-methyl-4-(piperidin-4-yl)pyrimidine-5-carboxylate 235.28* 2-CH₃, 4-piperidin-4-yl, 5-COOCH₃ N/A High basicity, drug-like solubility
Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate (CAS 1022543-36-7) 271.32 2-NHBn, 4-CH₃, 5-COOCH₂CH₃ N/A Hydrogen-bond donor, aromaticity
Methyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 915376-16-8) 220.15 2-CF₃, 4-CH₃, 5-COOCH₃ N/A Enhanced lipophilicity, metabolic stability
Methyl 2-amino-4-(4-chlorophenyl)pyrimidine-5-carboxylate (HC-2276) 267.71 2-NH₂, 4-C₆H₄Cl, 5-COOCH₃ N/A Halogen-mediated interactions
Ethyl 4-amino-2-methylpyrimidine-5-carboxylate (CAS 5472-46-8) 181.19 4-NH₂, 2-CH₃, 5-COOCH₂CH₃ N/A Increased solubility via amino group

*Calculated molecular weight based on formula C₁₂H₁₇N₃O₂.

Biological Activity

Methyl 2-methyl-4-(piperidin-4-yl)pyrimidine-5-carboxylate, also known by its CAS number 1342457-57-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its pharmacological profile.

  • Molecular Formula : C12H17N3O2
  • Molecular Weight : 235.28 g/mol
  • CAS Number : 1342457-57-1

Research indicates that this compound acts primarily as an inhibitor of certain kinases involved in cellular signaling pathways. Specifically, it has been noted for its activity against the extracellular signal-regulated kinase 5 (ERK5) pathway, which plays a crucial role in cellular proliferation and survival. Inhibition of this pathway can lead to anti-cancer effects by reducing tumor cell growth and migration .

Anticancer Properties

Studies have demonstrated that compounds similar to this compound exhibit potent anticancer activity. For instance, a related compound showed IC50 values ranging from 0.87 to 12.91 μM against various cancer cell lines, outperforming standard treatments like 5-Fluorouracil (5-FU) in selectivity and efficacy .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has a favorable absorption profile with an oral bioavailability of approximately 31.8%. It also demonstrates acceptable clearance rates, indicating potential for effective therapeutic use .

Study on ERK5 Inhibition

A significant study focused on the optimization of ERK5 inhibitors highlighted the structural modifications of pyrimidine derivatives, including this compound. This research identified key substitutions that enhanced potency while maintaining favorable pharmacokinetic properties. The findings suggest that such modifications can lead to more effective cancer therapies targeting the ERK5 pathway .

CompoundIC50 (μM)Selectivity IndexNotes
This compound<10HighEffective against multiple cancer lines
Related Compound A0.87ModerateBetter than standard treatments
Related Compound B12.91LowRequires further optimization

Q & A

Q. What are the standard synthetic routes for Methyl 2-methyl-4-(piperidin-4-yl)pyrimidine-5-carboxylate?

The compound can be synthesized via multi-step reactions, including condensation of β-keto esters, aldehydes, and urea derivatives under acidic conditions (e.g., HCl or p-toluenesulfonic acid). The Biginelli reaction is a common method, where the pyrimidine core is formed, followed by functionalization of the piperidine moiety via nucleophilic substitution or coupling reactions . Reaction optimization often involves refluxing in ethanol or dichloromethane, with yields dependent on stoichiometric ratios and catalyst selection.

Q. What analytical methods are critical for confirming the structure and purity of this compound?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and stereochemistry.
  • Mass spectrometry (MS) for molecular weight confirmation.
  • HPLC with UV detection to assess purity (>95% is typical for research-grade material).
  • X-ray crystallography for absolute configuration determination in crystalline derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce side products?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates at the pyrimidine’s 4-position, while ethanol minimizes decomposition of sensitive intermediates .
  • Temperature control : Low temperatures (−10°C to 0°C) prevent unwanted polymerization during piperidine coupling.
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts improve regioselectivity in heterocyclic ring formation .

Q. What strategies are employed to introduce functional groups (e.g., hydroxy, amino) into the pyrimidine or piperidine moieties?

  • Oxidation/Reduction : Use KMnO₄ in acidic media to oxidize methyl groups to carboxylic acids, or NaBH₄ to reduce nitro groups to amines .
  • Nucleophilic substitution : Replace chloro or methoxy groups with piperidine derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
  • Cross-coupling reactions : Suzuki-Miyaura coupling for aryl group introduction at the pyrimidine’s 5-position .

Q. How do structural modifications (e.g., substituent position, stereochemistry) influence biological activity?

  • Piperidine substitution : Bulky groups at the piperidine’s 4-position enhance binding to acetylcholinesterase (AChE) in Alzheimer’s studies, while smaller groups reduce off-target effects .
  • Pyrimidine ring modifications : Electron-withdrawing groups (e.g., Cl, CF₃) at the 2-position increase metabolic stability but may reduce solubility .
  • Stereochemical effects : cis-Piperidine derivatives show higher affinity for kinase targets compared to trans-isomers .

Data Analysis and Contradictions

Q. How can researchers resolve discrepancies in reported biological activity data across similar pyrimidine derivatives?

Contradictions often arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native AChE) .
  • Substituent positioning : Activity shifts when a methyl group moves from the pyrimidine’s 2- to 4-position due to steric hindrance .
  • Solubility limitations : Poor aqueous solubility may lead to underestimated IC₅₀ values in vitro. Use DMSO controls and dynamic light scattering (DLS) to verify dissolution .

Q. What computational methods are used to predict binding modes and guide synthesis?

  • Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with targets like AChE or kinases, prioritizing derivatives with optimal hydrogen-bonding and π-π stacking .
  • QSAR models correlate substituent electronic properties (Hammett constants) with activity, guiding functional group selection .

Methodological Best Practices

Q. What protocols ensure reproducibility in multi-step syntheses?

  • Intermediate characterization : Isolate and validate each intermediate via TLC and MS before proceeding .
  • Stoichiometric precision : Use anhydrous conditions and calibrated syringes for moisture-sensitive reagents (e.g., LiAlH₄) .
  • Scale-up considerations : Transition from batch to flow chemistry for exothermic reactions (e.g., nitration) to maintain safety and yield .

Q. How are stability and storage conditions determined for this compound?

  • Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.
  • Recommended storage : −20°C under argon in amber vials to prevent photodegradation and oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.